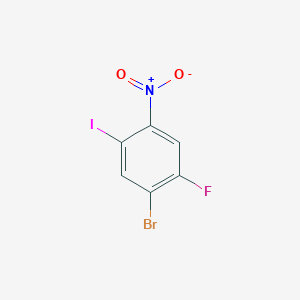
1-Bromo-2-fluoro-5-iodo-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-5-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2. It is characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the nitration of a bromofluorobenzene derivative followed by iodination under specific conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-fluoro-5-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, it can undergo nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form different products depending on the reaction conditions.
Scientific Research Applications
1-Bromo-2-fluoro-5-iodo-4-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of halogens. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Bromo-2-fluoro-5-iodo-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Bromo-4-nitrobenzene: Lacks the additional halogens, making it less reactive in certain substitution reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Similar but with different positions of the halogens, affecting its reactivity and applications.
2-Bromo-4-fluoro-1-iodobenzene: Another isomer with distinct reactivity due to the different arrangement of substituents.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
Molecular Formula |
C6H2BrFINO2 |
|---|---|
Molecular Weight |
345.89 g/mol |
IUPAC Name |
1-bromo-2-fluoro-5-iodo-4-nitrobenzene |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |
InChI Key |
YOGATKPNAWCKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















